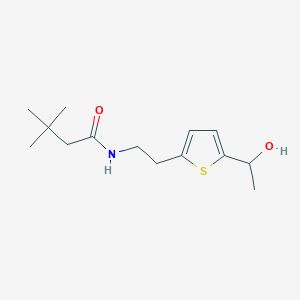

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide

Description

Properties

IUPAC Name |

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-10(16)12-6-5-11(18-12)7-8-15-13(17)9-14(2,3)4/h5-6,10,16H,7-9H2,1-4H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGHNOLCZMQBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)CCNC(=O)CC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of 2-bromo-5-(1-hydroxyethyl)thiophene with ethylamine under basic conditions to form the intermediate N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)amine. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The thiophene ring can be reduced under specific conditions.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Formation of N-(2-(5-(1-oxoethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide.

Reduction: Formation of a dihydrothiophene derivative.

Substitution: Formation of various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide exerts its effects involves interactions with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiophene-Based Amides

(a) N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones ()

- Structural differences : Bromine substituent at thiophene position 5 vs. hydroxyethyl group in the target compound.

- Functional impact : Bromine enhances electrophilicity and antimicrobial potency, while the hydroxyethyl group may improve solubility.

- Bioactivity : Bromothiophene derivatives exhibit antibacterial activity against Staphylococcus aureus (MIC: 0.5–8 µg/mL) .

(b) N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones ()

- Structural differences : Methylthio group at thiophene position 5 vs. hydroxyethyl.

- Bioactivity : Reported MIC values range from 1–16 µg/mL against Gram-positive pathogens .

(c) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structural differences: Benzamide core vs. thiophene; hydroxyethyl group in a non-aromatic context.

Butanamide Derivatives

(a) (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide ()

- Structural differences : Cyclohexyl-thioxomethyl substituent vs. thiophene-ethyl group.

- Functional impact : The thioxomethyl group introduces sulfur-based reactivity, whereas the thiophene in the target compound enables π-π interactions.

(b) 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide ()

Physicochemical and Functional Data Table

Research Implications and Gaps

- Antimicrobial Potential: The hydroxyethyl-thiophene motif in the target compound may offer a balance between solubility (hydroxyethyl) and membrane permeability (thiophene), warranting antibacterial testing against resistant strains (e.g., MRSA) as in –3.

- Catalytic Applications : The absence of a directing group (cf. ) limits its use in C–H functionalization; modifying the amide group could address this.

Biological Activity

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-3,3-dimethylbutanamide is a compound that has attracted considerable attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring and a butanamide moiety , which are significant for its biological interactions. The presence of the thiophene ring may enhance its ability to interact with various biological targets due to the electron-rich nature of the sulfur atom, while the butanamide component may contribute to its solubility and binding affinity.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Formation of Thiophene Derivative : The initial step often includes reacting 2-bromo-5-(1-hydroxyethyl)thiophene with ethylamine under basic conditions.

- Amide Formation : The intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of a base like triethylamine to yield the final product.

Antimicrobial Properties

Research has indicated that compounds containing thiophene structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiophene can inhibit the growth of various bacteria and fungi. The polar hydroxyethyl group in this compound is believed to be crucial for this antimicrobial efficacy .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammatory responses. This activity is likely mediated through the formation of hydrogen bonds between the hydroxyl and amide groups and biological macromolecules .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The thiophene ring can interact with enzymes or receptors, influencing their activity.

- Hydrogen Bonding : The hydroxyl and amide groups can form hydrogen bonds with target molecules, affecting their stability and function.

Case Studies

Several studies have explored the biological activity of similar thiophene-containing compounds:

- Antibacterial Activity : A study on 3,4,5,6-tetrahydro-2H-l,3,5-thiadiazine derivatives showed promising results against both gram-positive and gram-negative bacteria. The presence of polar groups was essential for antimicrobial activity .

- Cancer Research : Compounds similar to this compound have been evaluated as potential HSP90 inhibitors in cancer therapy. These compounds showed ability to inhibit tumor cell growth in vitro .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide | Thiophene + Isobutyramide | Antimicrobial |

| N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide | Thiophene + Cyclohexanecarboxamide | Anti-inflammatory |

This compound is unique due to its specific combination of structural elements that confer distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.